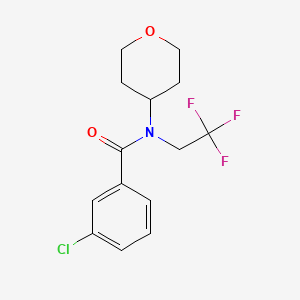

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF3NO2/c15-11-3-1-2-10(8-11)13(20)19(9-14(16,17)18)12-4-6-21-7-5-12/h1-3,8,12H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNALEVJNBGDASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, oxan-4-amine, and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and ethanol.

Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like hydrochloric acid or sodium hydroxide are employed to adjust the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides with Heterocyclic Moieties

3-Chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide ()

- Structural Features : Replaces the oxan-4-yl group with a morpholine ring and substitutes trifluoroethyl with a trichloroethyl group.

- Key Differences: Morpholine vs. Tetrahydropyran: Morpholine’s higher polarity may enhance water solubility but reduce membrane permeability compared to tetrahydropyran. Trichloroethyl vs. Trifluoroethyl: The trichloroethyl group increases molecular weight (MW: 413.6 vs. 347.7) and lipophilicity (clogP: ~4.2 vs.

4-Chloro-N-(2-(3-oxomorpholino)ethyl)benzamide ()

- Structural Features : A para-chloro benzamide with a 3-oxomorpholine-ethyl chain.

- Key Differences: Substitution Position: The para-chloro configuration may alter electronic effects on the benzamide core compared to meta-substitution.

3-Chloro-N-(4-diethylamino-benzyl)-N-(1,1-dioxo-tetrahydrothiophen-3-yl)benzamide ()

- Structural Features: Incorporates a diethylaminobenzyl group and a sulfone-containing tetrahydrothiophene.

- Diethylaminobenzyl: Introduces a basic tertiary amine, improving solubility in acidic environments .

Fluorinated Benzamides

3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide ()

- Structural Features : Retains the chloro-benzamide core but replaces the oxan-4-yl and trifluoroethyl groups with a trifluoromethylphenyl moiety.

Compounds from Patent EP 3 407 716 B1 ()

- Examples: (Z)-4-(3-(3,5-Dichloro-4-fluorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide (F37) 4-((Z)-3-(3,5-Dibromo-4-chlorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-((R)-1-oxo-1-((2,2,2-trifluoroethyl)amino)propan-2-yl)-2-(trifluoromethyl)benzamide (F44)

- Key Differences :

Benzamides with Thiazole/Oxadiazole Scaffolds

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide ()

- Structural Features: Integrates a thiazolidinone ring with a benzylidene substituent.

- Key Differences: Thiazolidinone Core: Introduces sulfur and nitrogen heteroatoms, enabling redox activity and metal chelation.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()

Comparative Data Table

*Predicted using fragment-based methods.

Key Research Findings

- Trifluoroethyl Advantage: Compounds with trifluoroethyl groups (e.g., ) exhibit superior metabolic stability compared to non-fluorinated analogs due to C-F bond inertness .

- Heterocyclic Impact : Oxan-4-yl and morpholine groups improve solubility but differ in pharmacokinetics; morpholine’s polarity may limit blood-brain barrier penetration .

- Halogenation Effects : Meta-chloro substitution (target compound) vs. para-chloro () alters electronic distribution, influencing binding to targets like kinases or GPCRs .

Biological Activity

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in therapeutic contexts, particularly in cancer treatment and other diseases influenced by specific molecular targets.

Chemical Structure

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C12H13ClF3N3O

- Molecular Weight: 303.7 g/mol

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors involved in signaling pathways related to cell proliferation and apoptosis. The trifluoroethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Anticancer Activity:

- Studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific oncogenes. For instance, small molecule inhibitors of KRAS G12C mutants have demonstrated effectiveness in preclinical models .

- The structural modifications in benzamide derivatives can enhance their potency against cancer cells by improving their interaction with target proteins.

- Anti-inflammatory Properties:

- Antimicrobial Activity:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Effective against specific pathogens |

Case Study: KRAS G12C Inhibition

A recent study highlighted the effectiveness of small molecules targeting KRAS G12C mutations, where compounds similar to this compound were tested for their ability to inhibit mutant KRAS signaling pathways. The results indicated significant tumor regression in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.